molecular formula C13H9Cl2F6NO B300229 N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No. B300229
M. Wt: 380.11 g/mol
InChI Key: FJNFZOHIRVTQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide, also known as DCTA, is a chemical compound that is widely used in scientific research. It is a cyclopropane-based compound that has been synthesized for various applications, including as a probe for studying the function of ion channels and receptors in the nervous system.

Mechanism of Action

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of the endogenous ligand glutamate. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the cell. N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to inhibit the activity of other ion channels by blocking the movement of ions across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. These include a reduction in the release of neurotransmitters such as glutamate and dopamine, a decrease in the activity of the enzyme nitric oxide synthase, and an increase in the activity of the enzyme protein kinase C. N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of the NMDA receptor, allowing for the study of the specific role of this receptor in various physiological processes. It is also relatively stable and easy to use, making it a convenient tool for researchers. However, there are also limitations to the use of N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide. It is a synthetic compound and may not accurately reflect the effects of endogenous ligands on ion channels and receptors. Additionally, the effects of N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide may vary depending on the concentration used and the specific experimental conditions.

Future Directions

There are a number of future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide. One area of interest is the development of new synthetic compounds that can selectively target specific ion channels and receptors. Another area of interest is the study of the physiological and pathological roles of ion channels and receptors in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the development of new techniques for studying ion channels and receptors, such as optogenetics and super-resolution microscopy, may provide new insights into the function of these important proteins.

Synthesis Methods

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-bis(trifluoromethyl)aniline with 2,2-dichloro-1-methylcyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified using column chromatography. The purity of the final product is typically confirmed using NMR spectroscopy and elemental analysis.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been widely used in scientific research as a probe for studying the function of ion channels and receptors in the nervous system. It has been shown to be a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been used to study the function of other ion channels, including the voltage-gated potassium channel Kv1.3 and the transient receptor potential vanilloid 1 (TRPV1) channel.

properties

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

Molecular Formula

C13H9Cl2F6NO

Molecular Weight

380.11 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H9Cl2F6NO/c1-10(5-11(10,14)15)9(23)22-8-3-6(12(16,17)18)2-7(4-8)13(19,20)21/h2-4H,5H2,1H3,(H,22,23)

InChI Key

FJNFZOHIRVTQHO-UHFFFAOYSA-N

SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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